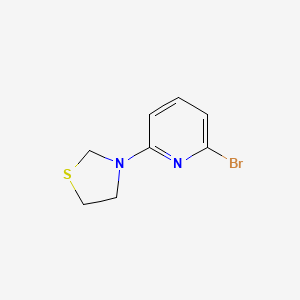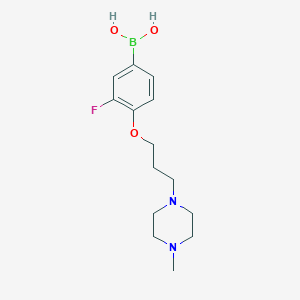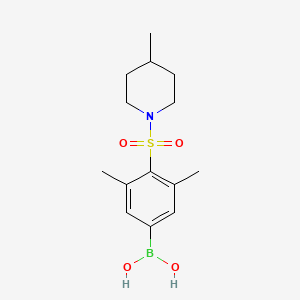
(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, forms a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving (3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid . This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their stability and the conditions under which they are used .
Result of Action
The result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a variety of conditions, making it environmentally adaptable .
Biochemical Analysis
Biochemical Properties
(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the active sites of proteasomes, inhibiting their function and thereby affecting protein degradation pathways . Additionally, it has been observed to interact with various signaling proteins, influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with proteasomes leads to the accumulation of ubiquitinated proteins, which can trigger stress responses and alter gene expression patterns . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of proteasomes, inhibiting their enzymatic activity and preventing the degradation of target proteins . This inhibition can lead to the activation of stress response pathways and changes in gene expression. Additionally, the compound can interact with other enzymes, either inhibiting or activating them, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its inhibitory effects on proteasomes can lead to sustained changes in cellular function, including altered protein degradation and gene expression patterns . These effects can persist even after the compound is removed, indicating potential long-term impacts on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition, but exceeding this threshold can result in toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can inhibit enzymes involved in protein degradation, leading to changes in metabolic flux and metabolite levels . Additionally, the compound can affect other metabolic pathways by interacting with signaling proteins and altering their activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm, where it interacts with proteasomes and other enzymes . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its biochemical effects and overall cellular impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The compound can be reduced under appropriate conditions to yield various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds, while oxidation reactions can produce phenols.
Scientific Research Applications
(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine and sulfonyl groups.
4-Methylpiperidine: A piperidine derivative without the boronic acid and sulfonyl groups.
Sulfonylphenylboronic Acid: A boronic acid derivative with a sulfonyl group but lacking the piperidine moiety.
Uniqueness
(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to the combination of its boronic acid, piperidine, and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, from organic synthesis to medicinal chemistry .
Properties
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-4-6-16(7-5-10)21(19,20)14-11(2)8-13(15(17)18)9-12(14)3/h8-10,17-18H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJZUQDVXYRNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


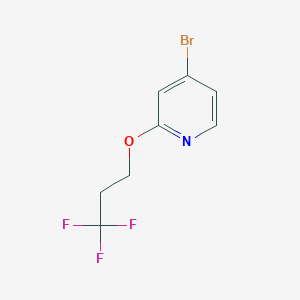
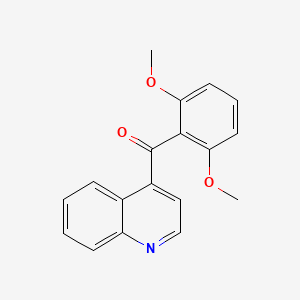
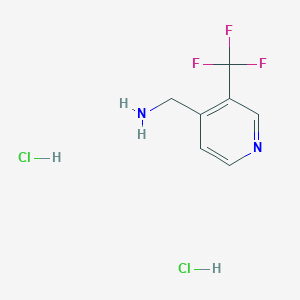
![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
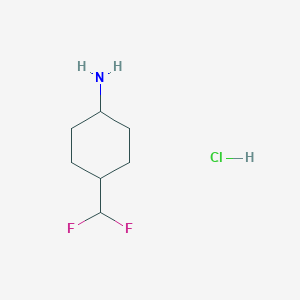
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
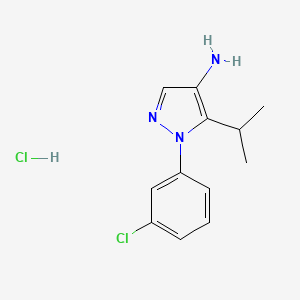
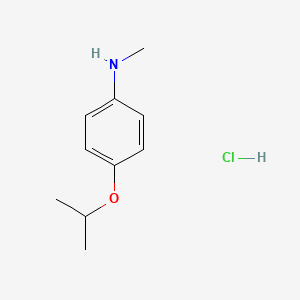
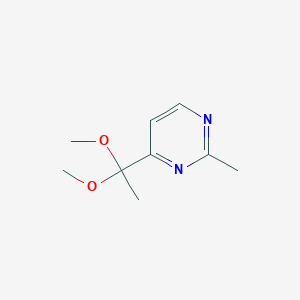
![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
